(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
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Overview
Description
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring substituted with a hydroxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid typically involves the reaction of furan derivatives with glyoxylic acid. One common method is the condensation of furan-2-carbaldehyde with glyoxylic acid under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The hydroxy group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(furan-2-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The hydroxyacetic acid group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the hydroxyacetic acid group.
2-(furan-2-yl)ethanol: Similar structure but with an alcohol group instead of a hydroxyacetic acid group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is unique due to the presence of both a furan ring and a hydroxyacetic acid group.
Properties
CAS No. |
130795-22-1 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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